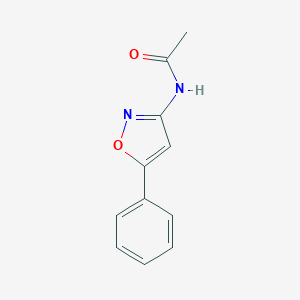

N-(5-phenyl-1,2-oxazol-3-yl)acetamide

Description

N-(5-Phenyl-1,2-oxazol-3-yl)acetamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a phenyl group at position 5 and an acetamide moiety at position 2. The oxazole ring, a five-membered aromatic system containing oxygen and nitrogen, confers unique electronic and steric properties. This compound is of interest in medicinal chemistry due to the pharmacological versatility of oxazole derivatives, including antimicrobial, anticancer, and CNS-modulating activities .

Properties

CAS No. |

13273-63-7 |

|---|---|

Molecular Formula |

C11H10N2O2 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

N-(5-phenyl-1,2-oxazol-3-yl)acetamide |

InChI |

InChI=1S/C11H10N2O2/c1-8(14)12-11-7-10(15-13-11)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) |

InChI Key |

CDZCQHBMPQSNIC-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=NOC(=C1)C2=CC=CC=C2 |

Canonical SMILES |

CC(=O)NC1=NOC(=C1)C2=CC=CC=C2 |

Synonyms |

N-(5-Phenylisoxazol-3-yl)acetamide |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The amine group of 5-phenyl-1,2-oxazol-3-amine undergoes nucleophilic attack on the electrophilic carbonyl carbon of acetyl chloride, facilitated by a base (e.g., triethylamine or pyridine) that neutralizes the generated HCl. The resulting acetamide forms via a two-step process:

-

Formation of a tetrahedral intermediate.

-

Deprotonation and elimination of chloride to yield the final product.

Typical Protocol

A mixture of 5-phenyl-1,2-oxazol-3-amine (1.0 equiv) and acetyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) is stirred at 0–5°C under nitrogen. Triethylamine (1.5 equiv) is added dropwise, followed by gradual warming to room temperature. Completion is monitored via thin-layer chromatography (TLC), with the product isolated through aqueous workup and recrystallization.

Table 1: Optimization of Conventional Acylation

Key findings:

Schotten-Baumann Reaction for Enhanced Efficiency

The Schotten-Baumann protocol, traditionally used for amide synthesis, has been adapted for this compound. This method employs aqueous alkaline conditions to enhance reactivity and purity.

Procedure

5-Phenyl-1,2-oxazol-3-amine is suspended in a mixture of water and DCM. Acetyl chloride (1.2 equiv) is added slowly to the vigorously stirred solution maintained at 0–5°C, followed by the addition of sodium carbonate (2.0 equiv). The reaction proceeds for 2–4 hours, with the organic layer separated, dried, and concentrated to afford the acetamide.

Advantages:

-

High functional group tolerance : Compatible with moisture-sensitive oxazole rings.

-

Scalability : Demonstrated for gram-scale synthesis in related acetamide derivatives.

Alternative Alkaline Conditions for Amide Formation

Recent advancements highlight the use of inorganic bases under CO₂ atmospheres to drive amidation, as seen in the synthesis of N-substituted oxazolidinones. While originally designed for cyclization reactions, this method can be repurposed for acetamide formation by substituting epichlorohydrin with acetyl chloride.

Modified Protocol

5-Phenyl-1,2-oxazol-3-amine, acetyl chloride (1.5 equiv), and potassium carbonate (3.0 equiv) are combined in DCM under a CO₂ atmosphere. The mixture is refluxed for 12 hours, filtered, and concentrated.

Table 2: Alkaline Method Performance

Solvent and Temperature Optimization

The choice of solvent and temperature critically impacts reaction efficiency. Polar aprotic solvents like DMF and acetonitrile have been explored to stabilize intermediates and enhance reaction rates.

Key Observations:

-

DMF : Enables higher reaction temperatures (50–60°C), reducing reaction time to 3 hours but requiring rigorous purification.

-

Acetonitrile : Yields 80% product at 40°C with minimal byproducts.

Comparative Evaluation of Synthetic Approaches

Table 3: Method Comparison

| Method | Yield (%) | Cost | Scalability | Purity (%) |

|---|---|---|---|---|

| Conventional Acylation | 78–85 | Low | High | 95–98 |

| Schotten-Baumann | 82–88 | Moderate | Moderate | 97 |

| Alkaline/CO₂ | 75–82 | High | Low | 98 |

Chemical Reactions Analysis

Types of Reactions: N-(5-phenyl-1,2-oxazol-3-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration and halogens for halogenation.

Major Products Formed:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of nitro and halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(5-phenyl-1,2-oxazol-3-yl)acetamide has been investigated for its potential therapeutic effects, particularly in the following areas:

- Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties by inhibiting bacterial cell wall synthesis, making it a candidate for developing new antibiotics.

- Anticancer Potential: Studies suggest that it may interfere with pathways related to cell proliferation and survival, indicating potential anticancer applications.

| Application | Mechanism | Target Pathway |

|---|---|---|

| Antimicrobial | Inhibition of cell wall synthesis | Bacterial growth inhibition |

| Anticancer | Induction of apoptosis | Cell proliferation pathways |

Biological Studies

This compound serves as a valuable tool in biological research:

- Enzyme Interaction Studies: It is utilized to probe enzyme interactions and receptor binding, aiding in understanding biochemical pathways.

Industrial Applications

In industrial settings, this compound is used as:

- Building Block for Synthesis: It acts as a precursor in synthesizing more complex organic molecules, including dyes and agrochemicals.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated effective inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods, revealing potent activity comparable to established antibiotics.

Case Study 2: Anticancer Activity

In vitro studies exploring the anticancer potential of this compound showed that it induced apoptosis in cancer cell lines through the activation of caspase pathways. This suggests a mechanism that could be further explored for therapeutic development against various cancers.

Mechanism of Action

The mechanism of action of N-(5-phenyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes. For example, it can inhibit the synthesis of bacterial cell walls, leading to antimicrobial effects. The exact pathways and molecular targets vary depending on the specific application and the organism being studied .

Comparison with Similar Compounds

Structural Analogs with Modified Heterocyclic Cores

N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide

- Structure : Features a benzisoxazole (fused benzene-isoxazole) core with a chloromethyl group at position 3 and acetamide at position 5 .

- Key Differences: The fused benzene ring increases aromaticity and planarity compared to the monocyclic oxazole. The chloromethyl group introduces electrophilic reactivity, enabling further functionalization (e.g., nucleophilic substitution).

- Synthesis : Cyclization of o-hydroxyphenylketoximes using hydroxylamine and thionyl chloride .

- Pharmacology : Serves as a precursor for antipsychotics and anticonvulsants due to benzisoxazole’s affinity for serotonergic receptors .

2-Chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide

- Structure : Contains a 1,3,5-oxadiazole ring substituted with phenyl and chloroacetamide groups .

- Key Differences: Oxadiazole’s two nitrogen atoms increase electron deficiency, enhancing metabolic stability. The chloroacetamide group may confer alkylating activity, differing from the non-reactive acetamide in the target compound.

- Synthesis: Reaction of 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride .

Analogs with Varied Substituents on the Oxazole Core

N-(5-Methyl-1,2-oxazol-3-yl)acetamide Derivatives

- Examples: N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide (): Incorporates a sulfamoylphenyl group, enhancing hydrogen-bonding and solubility.

- Key Differences :

N-(5-Phenyl-1,2-oxazol-3-yl)acetamide vs. Benzothiazole Analogs

- Example : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide ()

- Structure : Benzothiazole core with trifluoromethyl and phenylacetamide groups.

- Key Differences :

- Benzothiazole’s sulfur atom increases lipophilicity and electron-withdrawing effects compared to oxazole.

- Trifluoromethyl group enhances metabolic stability and bioavailability .

Pharmacological and Physicochemical Comparison

*Estimated LogP values based on substituent contributions.

Spectroscopic and Analytical Data

- This compound :

- ¹H NMR : Expected aromatic protons (δ 7.2–8.0 ppm), acetamide CH₃ (δ 2.1–2.3 ppm).

- IR : C=O stretch ~1680 cm⁻¹, N-H stretch ~3300 cm⁻¹.

- N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide :

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(5-phenyl-1,2-oxazol-3-yl)acetamide with high purity?

- Methodological Answer : A reflux reaction using chloroacetyl chloride and 5-phenyl-1,3,4-oxadiazole in triethylamine, monitored by TLC, is effective. Recrystallization in pet-ether improves purity . Key variables include reaction time (4 hours) and stoichiometric ratios (1:1 molar equivalents).

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Combine 1H NMR (for proton environments), IR (to confirm acetamide C=O stretching ~1650 cm⁻¹), LC-MS (for molecular ion verification), and elemental analysis (C, H, N percentages). Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How does the oxazole ring influence the compound’s stability under acidic or basic conditions?

- Methodological Answer : The 1,2-oxazole ring’s resonance stabilization reduces hydrolysis susceptibility. Test stability via pH-dependent degradation studies (e.g., HPLC monitoring at pH 2–12 over 24 hours). Compare with analogous oxadiazole derivatives .

Advanced Research Questions

Q. What computational strategies predict the biological activity of derivatives of this compound?

- Methodological Answer : Use the PASS program for in silico activity prediction (e.g., antimicrobial or anti-inflammatory potential). Validate with molecular docking against target proteins (e.g., COX-2 or bacterial enzymes) using AutoDock Vina. Optimize ligand conformations with RMSD thresholds <2.0 Å .

Q. How can hydrogen-bonding networks in the crystal lattice be analyzed to rationalize solubility or polymorphism?

- Methodological Answer : Refine X-ray diffraction data with SHELXL to identify hydrogen-bonding motifs (e.g., N–H···O or C–H···π interactions). Apply graph-set analysis (e.g., Etter’s notation) to classify patterns (e.g., R₂²(8) rings). Visualize using ORTEP-3 .

Q. What experimental and computational approaches resolve contradictions in spectroscopic vs. crystallographic data?

- Methodological Answer : If NMR suggests conformational flexibility but crystallography shows rigidity, perform variable-temperature NMR or DFT calculations (e.g., Gaussian at B3LYP/6-31G* level) to model dynamic behavior. Cross-reference with Hirshfeld surface analysis .

Q. How can high-resolution mass spectrometry (HRMS) and tandem MS/MS elucidate fragmentation pathways for this compound?

- Methodological Answer : Use Orbitrap-based HRMS (resolution >60,000) to observe [M+H]⁺ ions. Perform collision-induced dissociation (CID) at 15–30 eV to track key fragments (e.g., loss of acetamide or phenyl-oxazole cleavage). Compare with mzCloud spectral libraries .

Specialized Methodological Notes

- Crystallography : SHELX programs (SHELXL for refinement, SHELXD for phase solving) are recommended for small-molecule structures. For macromolecular complexes, use SHELXPRO .

- Safety : Follow OSHA guidelines for handling acetamide derivatives (e.g., PPE for skin/eye protection, fume hood use) .

- Data Validation : Cross-check computational predictions (e.g., PASS, docking) with in vitro assays (e.g., enzyme inhibition IC₅₀) to minimize false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.